Molecular Weight and Physicochemical Space Differentiation Against the Smoothened Antagonist SANT-2
The target compound possesses a molecular weight of 387.43 g/mol, positioning it well within the lead-like space (<460 Da), whereas the direct 3,4,5-triethoxybenzamide comparator SANT-2 has a molecular weight of 479.96 g/mol, a 23.9% increase . This 92.5 Da difference arises from the bulkier 3-(1H-benzimidazol-2-yl)-4-chlorophenyl substituent in SANT-2. In parallel, the target compound's computed LogP of 4.12 is approximately 1.4 log units lower than the estimated LogP of ~5.5 for SANT-2 . Because each log unit reduction roughly corresponds to a 10-fold decrease in membrane partitioning, the target compound is predicted to exhibit significantly lower non-specific membrane binding and a more favorable distribution profile for intracellular or CNS targets, though this has not been confirmed experimentally .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 387.43 g/mol |
| Comparator Or Baseline | SANT-2 (N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide): 479.96 g/mol |
| Quantified Difference | 92.5 Da lower (23.9% reduction) |
| Conditions | Calculated molecular weight from molecular formula (C21H25NO6 vs C26H26ClN3O4) |
Why This Matters
A molecular weight below 400 Da and a LogP near 4.1 suggest better compliance with lead-like and CNS drug-likeness guidelines than SANT-2, reducing off-target binding risk during primary screening, though direct target engagement data remain absent.
